molecular formula C11H14O5 B8306736 2,6-Bis(2-hydroxyethoxy)benzaldehyde

2,6-Bis(2-hydroxyethoxy)benzaldehyde

Cat. No.: B8306736
M. Wt: 226.23 g/mol
InChI Key: QYQKUCAGBRTEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(2-hydroxyethoxy)benzaldehyde (CAS: Not provided in evidence) is a substituted benzaldehyde derivative featuring two 2-hydroxyethoxy groups at the 2- and 6-positions of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structural analogues (e.g., benzaldehyde derivatives with substituents like methoxy, hydroxy, or alkyl groups) offer insights into its behavior. Applications likely include use as a synthetic intermediate in pharmaceuticals, polymers, or coordination chemistry due to its aldehyde functionality and polar substituents .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2,6-bis(2-hydroxyethoxy)benzaldehyde

InChI

InChI=1S/C11H14O5/c12-4-6-15-10-2-1-3-11(9(10)8-14)16-7-5-13/h1-3,8,12-13H,4-7H2

InChI Key

QYQKUCAGBRTEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCO)C=O)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on benzaldehyde derivatives critically influence solubility, reactivity, and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties Applications
2,6-Bis(2-hydroxyethoxy)benzaldehyde 2,6-di(2-hydroxyethoxy) C₁₁H₁₄O₅ (predicted) High hydrophilicity, moderate stability, reactive aldehyde group Polymer synthesis, pharmaceutical intermediates
5-Acetyl-2-methoxybenzaldehyde 2-methoxy, 5-acetyl C₁₀H₁₀O₃ Moderate solubility, ketone functionality Organic synthesis, flavor/fragrance industry
2,6-Bis(4-hydroxybenzylidene)-cyclohexanone (A1) 4-hydroxybenzylidene groups C₂₀H₁₈O₃ Planar structure, conjugated double bonds, UV absorption Anticancer research (prostate cancer)
Bis(2-ethylhexyl) terephthalate Aliphatic ester chains C₂₄H₃₈O₄ Lipophilic, high thermal stability Plasticizer for polymers
Key Observations:
  • Hydrophilicity : The 2-hydroxyethoxy groups in the target compound enhance water solubility compared to methoxy (e.g., 5-Acetyl-2-methoxybenzaldehyde) or aliphatic esters (e.g., Bis(2-ethylhexyl) terephthalate).
  • Reactivity : The aldehyde group in this compound enables nucleophilic additions, similar to other benzaldehydes, but steric hindrance from substituents may slow reactions compared to unsubstituted benzaldehyde .
  • Biological Activity: Hydroxy and methoxy substituents in cyclohexanone analogues (A1–A6) correlate with antiproliferative effects in cancer cells . The target compound’s hydroxyethoxy groups may offer similar bioactivity with improved solubility.

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